1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-5-amine
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Overview
Description
1-Isopropyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a phenylethyl group attached to the pyrazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions One common method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of catalysts, solvents, and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-N-(2-phenylethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Isopropyl-N-(2-phenylethyl)-1H-pyrazol-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Isopropyl-N-(2-phenylethyl)-1H-pyrazol-4-amine
- 1-Isopropyl-N-(2-phenylethyl)-1H-pyrazole-3,4-diamine
Comparison: Compared to similar compounds, 1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-5-amine exhibits unique structural features that may influence its reactivity, biological activity, and potential applications. The position of the substituents on the pyrazole ring can significantly impact the compound’s properties and interactions with other molecules.
Properties
Molecular Formula |
C14H20ClN3 |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-12(2)17-14(9-11-16-17)15-10-8-13-6-4-3-5-7-13;/h3-7,9,11-12,15H,8,10H2,1-2H3;1H |
InChI Key |
XAPSSJODEAGUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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